molecular formula C16H15NO8S2 B14693872 Dimethyl 3,3'-(iminodisulfonyl)dibenzoate CAS No. 23847-25-8

Dimethyl 3,3'-(iminodisulfonyl)dibenzoate

Cat. No.: B14693872
CAS No.: 23847-25-8
M. Wt: 413.4 g/mol
InChI Key: PZEGPNRDFAKEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate is a chemical compound with the molecular formula C16H15NO8S2. It is known for its unique structure, which includes two benzoate groups connected by an iminodisulfonyl linkage. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate typically involves the reaction of 3,3’-(iminodisulfonyl)dibenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The benzoate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3’-(iminodisulfonyl)dibenzoate is unique due to its specific iminodisulfonyl linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

23847-25-8

Molecular Formula

C16H15NO8S2

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 3-[(3-methoxycarbonylphenyl)sulfonylsulfamoyl]benzoate

InChI

InChI=1S/C16H15NO8S2/c1-24-15(18)11-5-3-7-13(9-11)26(20,21)17-27(22,23)14-8-4-6-12(10-14)16(19)25-2/h3-10,17H,1-2H3

InChI Key

PZEGPNRDFAKEMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.